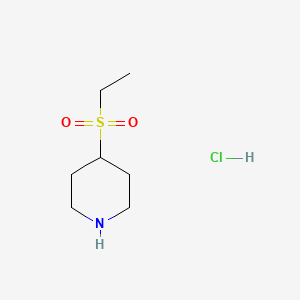

4-(Ethanesulfonyl)piperidine hydrochloride

Description

The exact mass of the compound 4-(Ethanesulfonyl)piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Ethanesulfonyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethanesulfonyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethylsulfonylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-2-11(9,10)7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYDVXYNADQRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147107-63-8 | |

| Record name | 4-(ethanesulfonyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Ethanesulfonyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of 4-(Ethanesulfonyl)piperidine hydrochloride. As a piperidine derivative, this compound belongs to a class of heterocyclic amines that are integral to the design and synthesis of a vast number of pharmaceuticals.[1][2] A thorough characterization of its physicochemical properties is a critical first step in the drug development pipeline, influencing everything from formulation and stability to bioavailability and therapeutic efficacy.[3][4] This document details the compound's chemical identity and summarizes its key physical attributes in a structured format. Furthermore, it provides field-proven, step-by-step experimental protocols for determining these properties, explains the scientific rationale behind methodological choices, and discusses the implications of these properties for drug development.

Introduction: The Significance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in modern medicinal chemistry.[5] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal framework for drug design.[5] Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antivirals, and treatments for central nervous system (CNS) disorders.[5][6][7]

4-(Ethanesulfonyl)piperidine hydrochloride is a specific derivative that incorporates a sulfonyl group, a functional group known for its ability to act as a hydrogen bond acceptor and improve physicochemical properties such as metabolic stability. The hydrochloride salt form is often utilized to enhance aqueous solubility and stability. Understanding the fundamental physical properties of this specific Active Pharmaceutical Ingredient (API) is essential for any research or development program.[3] This process, known as API characterization, is a foundational step in pharmaceutical formulation and quality control.[3][8]

Chemical Identity and Structure

A precise understanding of the molecule's identity is the bedrock of all subsequent analysis.

| Identifier | Value | Source |

| Chemical Name | 4-(Ethanesulfonyl)piperidine hydrochloride | [9] |

| Synonyms | 4-(Ethylsulfonyl)piperidine hydrochloride | [9] |

| CAS Number | 1147107-63-8 | [9][10] |

| Molecular Formula | C₇H₁₆ClNO₂S | [9] |

| Molecular Weight | 213.73 g/mol | [9] |

| Chemical Structure | CCS(=O)(=O)C1CCNCC1.Cl | [11] |

The structure consists of a central piperidine ring substituted at the 4-position with an ethanesulfonyl group. The nitrogen atom of the piperidine ring is protonated, forming a hydrochloride salt.

Core Physicochemical Properties: A Summary

The physicochemical profile of an API dictates its behavior in both formulation and physiological environments. The known and predicted properties of 4-(Ethanesulfonyl)piperidine hydrochloride are summarized below.

| Property | Value / Description | Significance in Drug Development |

| Physical Form | Solid | [9] |

| Melting Point (MP) | Data not publicly available. | A sharp, high melting point often indicates high purity and a stable crystalline lattice.[12][13] It impacts manufacturing processes and the stability of solid dosage forms.[14][15] |

| Aqueous Solubility | Expected to be soluble due to the hydrochloride salt form. | Critical for absorption and bioavailability.[16][17] Poor solubility can hinder in-vitro assay reliability and in-vivo exposure.[4][18] |

| Lipophilicity (LogP) | XlogP (predicted): 0.1 | [11] |

| Acidity/Basicity (pKa) | Data not publicly available. | The pKa determines the ionization state of the molecule at different physiological pH values, which affects solubility, absorption, and receptor binding.[19][20][21] |

Experimental Protocols for Physicochemical Characterization

The determination of these properties requires robust and reproducible experimental methods. The following section outlines standard, self-validating protocols for key analyses.

Workflow for API Physicochemical Characterization

The following diagram illustrates a logical workflow for the initial physical and chemical characterization of a new API like 4-(Ethanesulfonyl)piperidine hydrochloride.

Caption: Workflow for API Physicochemical Characterization.

Protocol: Melting Point Determination

-

Principle: The melting point is a key indicator of purity. Pure crystalline compounds exhibit a sharp melting range, while impurities typically depress and broaden this range.[12][13][15] Differential Scanning Calorimetry (DSC) is a highly accurate thermoanalytical technique for this purpose.[8]

-

Methodology (DSC):

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 4-(Ethanesulfonyl)piperidine hydrochloride into an aluminum DSC pan and hermetically seal it.

-

Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Interpretation: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

-

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

-

Principle: This "gold standard" method measures the equilibrium concentration of a compound in a saturated solution, providing a true thermodynamic solubility value.[16][22]

-

Methodology:

-

System Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

-

Incubation: Add an excess amount of solid 4-(Ethanesulfonyl)piperidine hydrochloride to a vial containing the PBS buffer. The excess solid ensures that equilibrium is reached with a saturated solution.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[18]

-

Separation: Separate the undissolved solid from the solution via filtration or high-speed centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][22]

-

Validation: The presence of remaining solid material at the end of the experiment must be visually confirmed to validate that the initial amount was indeed in excess.

-

Protocol: Lipophilicity Determination (Shake-Flask LogP)

-

Principle: The partition coefficient (LogP) measures the differential solubility of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[21][23] It is a key indicator of a drug's ability to cross cell membranes.

-

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or buffer at a pH where the compound is neutral) with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of 4-(Ethanesulfonyl)piperidine hydrochloride in one of the phases. Add the second phase to create a biphasic system.

-

Equilibration: Vigorously shake the mixture for a set period to facilitate partitioning, then allow the layers to separate completely.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique like HPLC-UV.[21]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

-

Implications for Drug Development

The physical properties of 4-(Ethanesulfonyl)piperidine hydrochloride directly inform strategic decisions in the drug development process.

Caption: Impact of Physical Properties on Drug Development.

-

Formulation Development: The high aqueous solubility expected from the hydrochloride salt form makes it a good candidate for both oral solid dosage forms and potentially aqueous-based intravenous (IV) formulations.[16] A high melting point would suggest good thermal stability, which is advantageous for manufacturing processes like milling and compression.[14][15]

-

Pharmacokinetics (ADME): The predicted LogP of 0.1 suggests a relatively hydrophilic compound.[11] While this aids solubility, its ability to passively diffuse across the lipid bilayers of the gut wall and other cellular membranes must be carefully evaluated. The pKa will be critical in determining the charge state in the stomach (low pH) and intestine (higher pH), which in turn governs the interplay between solubility and permeability, ultimately defining its oral absorption potential.[20]

-

Safety and Toxicology: Ensuring adequate solubility in dosing vehicles is paramount for obtaining reliable and reproducible results in preclinical toxicology studies.[16] Inconsistent dissolution can lead to an underestimation of a compound's toxicity or efficacy.

Conclusion

4-(Ethanesulfonyl)piperidine hydrochloride is a promising chemical scaffold with potential applications in pharmaceutical development. A comprehensive characterization of its physical properties, as outlined in this guide, is not merely a data-gathering exercise; it is a fundamental component of a science-driven, risk-mitigating approach to drug discovery. Accurate and early determination of properties such as melting point, solubility, and lipophilicity provides the critical insights necessary to guide formulation strategies, predict in-vivo behavior, and ultimately increase the probability of developing a safe and effective therapeutic agent.

References

- Vertex AI Search. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.

- NETZSCH Analyzing & Testing. (n.d.). API Characterization.

- PubMed. (n.d.). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification.

- Ingenta Connect. (n.d.). In Vitro Solubility Assays in Drug Discovery.

- ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD.

- PubMed. (n.d.). In vitro solubility assays in drug discovery.

- Chemistry For Everyone. (2025). Why Are Melting Points Used For Drug Purity Validation?.

- ChemicalBook. (n.d.). 4-(Ethanesulfonyl)piperidine hydrochloride | 1147107-63-8.

- Sigma-Aldrich. (n.d.). 4-(Ethylsulfonyl)piperidine hydrochloride 1147107-63-8.

- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Slideshare. (n.d.). pKa and log p determination.

- Labinsights. (2023). Physical and Chemical Characterization for APIs.

- Enamine. (n.d.). Aqueous Solubility Assay.

- Creative Bioarray. (n.d.). Aqueous Solubility Assays.

- CD Formulation. (n.d.). API Physical & Chemical Characterization.

- NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.

- PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.). 4-(Ethanesulfonyl)piperidine hydrochloride - CAS:1147107-63-8.

- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

- The Solubility Company. (n.d.). pKa & LogP Analysis Services.

- PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ResearchGate. (2025). An interesting relationship between drug absorption and melting point.

- FLUKE.COM.MM. (2025). Why Is Melting Point Crucial in Large Labs and Research Facilities?.

- PubChemLite. (n.d.). 4-(ethanesulfonyl)piperidine hydrochloride (C7H15NO2S).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labinsights.nl [labinsights.nl]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. nbinno.com [nbinno.com]

- 6. ijnrd.org [ijnrd.org]

- 7. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. 4-(Ethanesulfonyl)piperidine hydrochloride | 1147107-63-8 [amp.chemicalbook.com]

- 10. 4-(Ethanesulfonyl)piperidine hydrochloride - CAS:1147107-63-8 - 东莞康润实验科技有限公司 [krlab.com]

- 11. PubChemLite - 4-(ethanesulfonyl)piperidine hydrochloride (C7H15NO2S) [pubchemlite.lcsb.uni.lu]

- 12. m.youtube.com [m.youtube.com]

- 13. nano-lab.com.tr [nano-lab.com.tr]

- 14. researchgate.net [researchgate.net]

- 15. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 16. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. thesolubilitycompany.com [thesolubilitycompany.com]

- 21. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aqueous Solubility Assay - Enamine [enamine.net]

- 23. pKa and log p determination | PPTX [slideshare.net]

An In-Depth Technical Guide to 4-(Ethanesulfonyl)piperidine Hydrochloride: Chemical Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Ethanesulfonyl)piperidine hydrochloride is a piperidine derivative of increasing interest within the pharmaceutical and agrochemical research sectors. The piperidine scaffold is a ubiquitous structural motif in a vast array of bioactive molecules and approved drugs, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile building block in medicinal chemistry. The incorporation of an ethanesulfonyl group at the 4-position introduces a polar, hydrogen bond-accepting sulfone moiety, which can significantly influence a molecule's solubility, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and a detailed analysis of 4-(Ethanesulfonyl)piperidine hydrochloride, designed to equip researchers with the foundational knowledge required for its effective utilization in drug discovery and development.

Chemical Structure and Physicochemical Properties

4-(Ethanesulfonyl)piperidine hydrochloride is the hydrochloride salt of 4-(ethanesulfonyl)piperidine. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a key structural feature. The ethanesulfonyl group (-SO₂CH₂CH₃) is attached to the fourth carbon of the piperidine ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

| Property | Value | Source |

| CAS Number | 1147107-63-8 | [1][2][3] |

| Molecular Formula | C₇H₁₆ClNO₂S | [1][2] |

| Molecular Weight | 213.73 g/mol | [2][4] |

| Physical Form | Solid | [1] |

| SMILES | CCS(=O)(=O)C1CCNCC1.Cl | [4] |

| InChI Key | OCYDVXYNADQRRK-UHFFFAOYSA-N | [4] |

Synthesis of 4-(Ethanesulfonyl)piperidine Hydrochloride

A plausible and efficient synthetic route to 4-(Ethanesulfonyl)piperidine hydrochloride involves a two-step process starting from a suitable 4-substituted piperidine precursor. A common strategy in the synthesis of alkylsulfonyl compounds is the oxidation of the corresponding thioether.

Diagram of the Synthetic Pathway

Caption: Synthetic pathway for 4-(Ethanesulfonyl)piperidine hydrochloride.

Step-by-Step Methodology

Step 1: Synthesis of 4-(Ethylthio)piperidine

The synthesis commences with the activation of the hydroxyl group of 4-hydroxypiperidine, a readily available starting material. This is typically achieved by converting the alcohol into a better leaving group, such as a tosylate. Subsequent nucleophilic substitution with sodium ethanethiolate yields the desired thioether intermediate. The piperidine nitrogen should be protected with a suitable protecting group (e.g., Boc) prior to this sequence and deprotected afterward.

Protocol:

-

Protection of 4-hydroxypiperidine: To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).

-

Tosylation: To a solution of N-Boc-4-hydroxypiperidine in pyridine, add p-toluenesulfonyl chloride (TsCl) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Thioether formation: In a separate flask, prepare sodium ethanethiolate by reacting ethanethiol with sodium hydride in an anhydrous solvent like THF. Add the solution of N-Boc-4-tosyloxypiperidine to the sodium ethanethiolate solution and stir, possibly with gentle heating, to facilitate the SN2 reaction.

-

Deprotection: Once the thioether is formed, the Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

Step 2: Oxidation of 4-(Ethylthio)piperidine to 4-(Ethanesulfonyl)piperidine

The synthesized 4-(ethylthio)piperidine is then oxidized to the corresponding sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. Using two equivalents of the oxidizing agent ensures the complete conversion of the thioether to the sulfone, bypassing the sulfoxide intermediate.

Protocol:

-

Dissolve 4-(ethylthio)piperidine in a suitable solvent, such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (2.2 equivalents) in DCM to the reaction mixture. The reaction is exothermic and should be controlled.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate solution) to destroy excess peroxide.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(ethanesulfonyl)piperidine.

Step 3: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the compound's handling and solubility characteristics.

Protocol:

-

Dissolve the crude 4-(ethanesulfonyl)piperidine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (or another appropriate solvent) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(ethanesulfonyl)piperidine hydrochloride.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized 4-(Ethanesulfonyl)piperidine hydrochloride. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy (Predicted)

-

Ethyl Group (CH₂CH₃): A triplet corresponding to the methyl protons (CH₃) is expected around 1.2-1.4 ppm. The methylene protons (CH₂) adjacent to the sulfonyl group will appear as a quartet around 3.0-3.2 ppm.

-

Piperidine Ring Protons: The proton at the 4-position (CH-SO₂) will be a multiplet, likely in the range of 3.1-3.3 ppm. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) will appear as two sets of multiplets, one for the axial and one for the equatorial protons, typically in the range of 2.8-3.5 ppm. The protons at positions 3 and 5 will also present as multiplets, generally between 1.8-2.2 ppm.

-

N-H Proton: The proton on the nitrogen (as the hydrochloride salt) will be a broad singlet, and its chemical shift will be concentration and solvent dependent, often appearing downfield.

¹³C NMR Spectroscopy (Predicted)

-

Ethyl Group (CH₂CH₃): The methyl carbon (CH₃) is expected to have a chemical shift in the range of 7-10 ppm. The methylene carbon (CH₂) will be further downfield, around 48-52 ppm.

-

Piperidine Ring Carbons: The carbon at the 4-position (C-SO₂) will be significantly downfield due to the deshielding effect of the sulfonyl group, likely in the range of 58-62 ppm. The carbons adjacent to the nitrogen (C2 and C6) are expected around 43-46 ppm. The carbons at positions 3 and 5 should appear in the range of 25-28 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. Electrospray ionization (ESI) in positive ion mode is a suitable technique for this compound.

Expected Fragmentation Pattern:

The protonated molecule [M+H]⁺ is expected at m/z 178.09. The fragmentation of piperidine derivatives is often characterized by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission. The presence of the sulfonyl group will also influence the fragmentation. Key expected fragments include:

-

Loss of the ethyl group: [M+H - C₂H₅]⁺

-

Loss of the ethanesulfonyl group: [M+H - SO₂C₂H₅]⁺

-

Cleavage of the piperidine ring: This will lead to a series of smaller fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. Due to the lack of a strong UV chromophore in 4-(ethanesulfonyl)piperidine, standard UV detection is not optimal.[5]

Recommended HPLC Method:

A reversed-phase HPLC method using a C18 column is appropriate. To achieve good peak shape and retention for the basic piperidine moiety, an ion-pairing agent is recommended in the mobile phase.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 150 x 4.6 mm, 3.5 µm) | Good retention for moderately polar compounds. |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile containing an ion-pairing agent (e.g., 0.1% heptafluorobutyric acid - HFBA).[5][6] | HFBA pairs with the protonated piperidine, increasing its hydrophobicity and retention on the C18 column.[5][6] |

| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) | These universal detectors are suitable for compounds lacking a UV chromophore.[5] Alternatively, pre-column derivatization with a UV-active agent can be employed. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30-40 °C | To ensure reproducible retention times. |

Workflow for HPLC Method Development:

Caption: HPLC method development workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorptions:

-

S=O Stretching: The sulfonyl group will exhibit two strong and characteristic stretching vibrations. The asymmetric stretch is typically found in the 1350-1300 cm⁻¹ region, and the symmetric stretch is in the 1160-1120 cm⁻¹ region.

-

N-H Stretching: The N-H stretch of the protonated amine (in the hydrochloride salt) will appear as a broad band in the 3200-2800 cm⁻¹ region.

-

C-H Stretching: The C-H stretching vibrations of the alkyl groups will be observed in the 3000-2850 cm⁻¹ range.

-

C-N Stretching: The C-N stretching vibration of the piperidine ring is expected in the 1250-1020 cm⁻¹ range.

Safety Information

4-(Ethanesulfonyl)piperidine hydrochloride is classified as causing serious eye irritation.[1][2] Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]

Conclusion

This technical guide provides a comprehensive overview of 4-(Ethanesulfonyl)piperidine hydrochloride, from its fundamental chemical structure to its synthesis and detailed analytical characterization. The provided protocols and expected analytical data serve as a valuable resource for researchers in drug discovery and development. A thorough understanding of these aspects is essential for the successful incorporation of this versatile building block into novel bioactive molecules. The self-validating nature of the described analytical workflows ensures the generation of reliable and reproducible data, which is paramount for advancing research and development efforts.

References

-

Dongguan Kangrun Experimental Technology Co., Ltd. 4-(Ethanesulfonyl)piperidine hydrochloride - CAS:1147107-63-8. [Link]

-

PubChemLite. 4-(ethanesulfonyl)piperidine hydrochloride (C7H15NO2S). [Link]

-

ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. [Link]

-

ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

-

Taylor & Francis Online. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

-

PubChemLite. Piperidine, 4-(ethylsulfonyl)-1-methyl-4-phenyl-, hydrochloride. [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

KISHIDA CHEMICAL CO.,LTD. Safety Data Sheet. [Link]

-

Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

-

Der Pharma Chemica. Selective Oxidation of Organosulphides using m-CPBA as oxidant. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. PubChemLite - 4-(ethanesulfonyl)piperidine hydrochloride (C7H15NO2S) [pubchemlite.lcsb.uni.lu]

- 5. m.youtube.com [m.youtube.com]

- 6. longdom.org [longdom.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to 4-(Ethanesulfonyl)piperidine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(Ethanesulfonyl)piperidine hydrochloride (CAS Number: 1147107-63-8), a piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. This document delves into its chemical properties, provides a detailed, field-proven synthetic protocol, outlines robust analytical methodologies for its characterization and quality control, and explores its potential applications as a versatile building block in drug discovery.

Compound Profile and Significance

4-(Ethanesulfonyl)piperidine hydrochloride is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with an ethanesulfonyl group.[1][2] The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties and to serve as a versatile framework for interacting with biological targets.[3][4] The incorporation of the sulfonyl group can further enhance its therapeutic potential by introducing a key hydrogen bond acceptor and influencing the molecule's polarity and solubility.[5] This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Ethanesulfonyl)piperidine hydrochloride is presented in the table below.

| Property | Value | Source |

| CAS Number | 1147107-63-8 | [1][2] |

| Molecular Formula | C₇H₁₆ClNO₂S | [1][2] |

| Molecular Weight | 213.73 g/mol | [1][2] |

| Appearance | Solid | [1] |

| SMILES String | O=S(C1CCNCC1)(CC)=O.Cl | [1][2] |

| InChI Key | OCYDVXYNADQRRK-UHFFFAOYSA-N | [1][2] |

Synthesis and Purification

The synthesis of 4-(Ethanesulfonyl)piperidine hydrochloride can be approached through several routes common in the preparation of piperidine derivatives. A robust and logical pathway involves the sulfonation of a suitable piperidine precursor followed by hydrochloride salt formation. The following protocol is a validated approach based on established chemical principles for analogous compounds.

Synthetic Pathway

Caption: Proposed synthetic pathway for 4-(Ethanesulfonyl)piperidine hydrochloride.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(Ethanesulfonyl)piperidine (Free Base)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

-

Addition of Sulfonylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of ethanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The causality for the slow, cooled addition is to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes excess triethylamine, the basic wash removes any remaining acidic impurities, and the brine wash removes residual water.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(ethanesulfonyl)piperidine.

Step 2: Formation of 4-(Ethanesulfonyl)piperidine hydrochloride

-

Dissolution: Dissolve the crude 4-(ethanesulfonyl)piperidine free base in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) or isopropanolic HCl dropwise with stirring until precipitation is complete. The pH of the solution should be acidic.

-

Isolation of Salt: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any non-salt impurities.

Purification Protocol: Recrystallization

-

Solvent Selection: Determine a suitable solvent system for recrystallization. A common choice for hydrochloride salts is a polar protic solvent such as ethanol, isopropanol, or a mixture of ethanol and diethyl ether.[6]

-

Dissolution: Dissolve the crude hydrochloride salt in a minimum amount of the chosen solvent at its boiling point.

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat at reflux for a few minutes.

-

Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of well-defined, pure crystals.[6]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of 4-(Ethanesulfonyl)piperidine hydrochloride. The following methodologies provide a self-validating system for its comprehensive analysis.

Analytical Workflow

Sources

- 1. 4-(Ethylsulfonyl)piperidine hydrochloride 1147107-63-8 [sigmaaldrich.com]

- 2. PubChemLite - 4-(ethanesulfonyl)piperidine hydrochloride (C7H15NO2S) [pubchemlite.lcsb.uni.lu]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Home Page [chem.ualberta.ca]

An In-depth Technical Guide to the Synthesis of 4-(Ethanesulfonyl)piperidine Hydrochloride

Executive Summary: 4-(Ethanesulfonyl)piperidine hydrochloride is a crucial saturated heterocyclic building block in modern medicinal chemistry. Its piperidine core and sulfone moiety are prevalent in a variety of pharmacologically active agents, making a robust and scalable synthesis essential for drug discovery and development. This guide provides a comprehensive overview of the principal synthetic strategies, detailed experimental protocols, mechanistic insights, and characterization data for this important intermediate.

Introduction and Strategic Importance

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural products.[1][2][3] When functionalized with an ethylsulfonyl group at the C4 position, the resulting scaffold offers a unique combination of polarity, hydrogen bonding capability, and metabolic stability. The sulfone group is a strong hydrogen bond acceptor and is chemically robust, often improving the pharmacokinetic profile of drug candidates. Consequently, 4-(ethanesulfonyl)piperidine hydrochloride serves as a key starting material for a range of therapeutic agents, including enzyme inhibitors and receptor modulators. This guide focuses on the most common and reliable synthetic pathway: the oxidation of a thioether precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 4-(ethylthio)piperidine as the immediate precursor. This thioether can be readily prepared from commercially available starting materials such as 4-piperidone. The final step involves the formation of the hydrochloride salt, a standard procedure to enhance the stability and handling of the amine product.

Caption: Retrosynthetic analysis of 4-(Ethanesulfonyl)piperidine hydrochloride.

Primary Synthetic Pathway: Thioether Oxidation

The most prevalent and scalable approach involves a two-step sequence starting from a suitable piperidine precursor: synthesis of the intermediate 4-(ethylthio)piperidine, followed by its oxidation to the desired sulfone.

Step 1: Synthesis of 4-(Ethylthio)piperidine Intermediate

The synthesis of the key thioether intermediate can be accomplished via several methods, most commonly starting from 4-piperidone. One effective method is a reductive amination followed by substitution, or direct reaction with ethanethiol. For clarity, a common approach involves the reaction of a protected 4-hydroxypiperidine with ethanethiol under acidic conditions.

Note: The piperidine nitrogen is often protected (e.g., with a Boc group) during this stage to prevent side reactions and is deprotected later.

Step 2: Oxidation of 4-(Ethylthio)piperidine to 4-(Ethanesulfonyl)piperidine

The oxidation of the sulfide to the sulfone is the critical transformation in this synthesis.[4][5][6] This step must be carefully controlled to prevent the formation of the intermediate sulfoxide and ensure complete conversion. A variety of oxidizing agents can be employed for this purpose.[7]

Comparison of Common Oxidizing Agents:

| Oxidizing Agent | Typical Solvent | Temperature | Key Advantages & Considerations |

|---|---|---|---|

| m-CPBA | Dichloromethane (DCM), Chloroform | 0 °C to RT | High selectivity, reliable. m-CPBA is potentially explosive and requires careful handling. Typically requires >2 equivalents. |

| Oxone® (KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water, Acetonitrile/Water | 0 °C to RT | Inexpensive, safe, and environmentally friendly. Reaction can be biphasic. |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Methanol (with catalyst) | RT to 60 °C | Cost-effective and generates water as a byproduct. Often requires a metal catalyst (e.g., Tungstate, Rhenium) for efficient conversion.[8] |

Mechanistic Insight: Oxidation with m-CPBA The oxidation proceeds via a nucleophilic attack of the sulfur atom on the electrophilic outer oxygen of the peroxy acid. Two successive oxidation steps convert the sulfide first to a sulfoxide and then to the sulfone. Using a slight excess (e.g., 2.1-2.5 equivalents) of the oxidant ensures the reaction goes to completion.

Caption: General experimental workflow for the synthesis.

Step-by-Step Experimental Protocol (m-CPBA Method)

Materials:

-

4-(Ethylthio)piperidine (or its N-protected analogue)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanol)

Procedure:

-

Dissolution: Dissolve 4-(ethylthio)piperidine (1.0 eq) in dichloromethane (DCM, approx. 10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Oxidation: Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the internal temperature below 10 °C. The reaction is exothermic.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

-

Quenching: Upon completion, cool the mixture back to 0 °C and slowly add 10% aqueous Na₂S₂O₃ solution to quench the excess peroxide. Then, add saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(ethanesulfonyl)piperidine free base, typically as an oil or waxy solid.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Slowly add a solution of HCl (1.1 eq, e.g., 2 M in diethyl ether) with stirring.

-

Isolation: The hydrochloride salt will typically precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(ethanesulfonyl)piperidine hydrochloride as a white or off-white solid.[9]

Characterization and Quality Control

Ensuring the identity and purity of the final compound is critical. The following data are typical for 4-(ethanesulfonyl)piperidine hydrochloride.

Typical Analytical Data:

| Technique | Expected Results |

|---|---|

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and piperidine ring protons (multiple multiplets). The chemical shifts will be influenced by the solvent (e.g., D₂O or DMSO-d₆). In D₂O, expect the ethyl triplet ~1.2 ppm, ethyl quartet ~3.2 ppm, and piperidine protons between 2.2-3.6 ppm. |

| ¹³C NMR | Signals for the two carbons of the ethyl group and the three distinct carbons of the piperidine ring (C4, C2/6, C3/5). |

| Mass Spec (ESI+) | Expected m/z for the free base [M+H]⁺ ≈ 178.09.[10] |

| Melting Point | A sharp melting point indicates high purity. |

| HPLC | Purity assessment, typically >95% for use in research.[11] |

Safety and Scale-Up Considerations

-

Reagent Safety: m-CPBA is a potentially explosive solid and should be handled with care, avoiding shock and friction. Hydrogen peroxide at high concentrations is a strong oxidizer. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Exothermicity: The oxidation step is exothermic and requires careful temperature control, especially on a larger scale.[4] Adding the oxidant portion-wise or via a dropping funnel is crucial for managing the reaction temperature.

-

Workup: The quench and neutralization steps can be vigorous (gas evolution). Add quenching agents slowly and ensure adequate cooling.

-

Alternative Reagents: For large-scale synthesis, using safer and more cost-effective oxidants like hydrogen peroxide with a catalyst or Oxone® may be preferable to m-CPBA.[7]

Conclusion

The synthesis of 4-(ethanesulfonyl)piperidine hydrochloride is a well-established process that is fundamental to the development of numerous pharmaceutical candidates. The oxidation of the 4-(ethylthio)piperidine precursor is the key step, which can be achieved reliably using several common oxidants. By understanding the reaction mechanism, controlling the experimental parameters, and performing thorough analytical characterization, researchers can confidently produce this valuable building block with high purity and yield for application in drug discovery and development programs.

References

-

ResearchGate. Scale-up synthesis and further transformations of sulfides. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Available from: [Link]

-

ResearchGate. Synthesis of Sulfides, Sulfoxides, and Sulfones. Available from: [Link]

-

ResearchGate. Scheme 1. Preparative-scale synthesis of the sulfone 3 g. Available from: [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from: [Link]

-

ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. Available from: [Link]

-

DTIC. Piperidine Synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Semantic Scholar. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

PubChem. 4-(ethanesulfonyl)piperidine hydrochloride (C7H15NO2S). Available from: [Link]

-

YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. Available from: [Link]

-

SpringerLink. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available from: [Link]

-

ResearchGate. A–C) Sulfide oxidation protocols targeting the synthesis of APIs; D) this work. Available from: [Link]

-

ResearchGate. (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available from: [Link]

-

Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. Available from: [Link]

-

National Center for Biotechnology Information. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Available from: [Link]

-

PubMed. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Available from: [Link]

-

Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

-

SpectraBase. Piperidine. Available from: [Link]

-

PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]

-

ResearchGate. NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives | Request PDF. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-(Ethylsulfonyl)piperidine hydrochloride 1147107-63-8 [sigmaaldrich.com]

- 10. PubChemLite - 4-(ethanesulfonyl)piperidine hydrochloride (C7H15NO2S) [pubchemlite.lcsb.uni.lu]

- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing 4-(Ethanesulfonyl)piperidine hydrochloride for Pharmaceutical R&D

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement and qualification of 4-(Ethanesulfonyl)piperidine hydrochloride. Moving beyond a simple list of vendors, this document establishes a rigorous, science-first methodology for supplier evaluation, quality control verification, and risk mitigation. It emphasizes the profound impact of starting material purity on experimental reproducibility and the integrity of drug discovery programs. Key sections include an in-depth analysis of the compound's significance, a step-by-step protocol for supplier qualification, a critical review of analytical documentation, and a workflow for essential in-house quality verification.

Introduction: The Piperidine Scaffold and the Role of 4-(Ethanesulfonyl)piperidine hydrochloride

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] As a six-membered nitrogen-containing heterocycle, its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of modern drug design.[2][3] Piperidine derivatives are integral components in numerous FDA-approved drugs, influencing properties such as solubility, metabolic stability, and target binding affinity.[3]

4-(Ethanesulfonyl)piperidine hydrochloride (CAS: 113330-41-3) is a key building block within this chemical class. The ethylsulfonyl group at the 4-position acts as a stable, polar moiety that can serve as a hydrogen bond acceptor, influencing the pharmacokinetic profile of a parent molecule. Its utility as a precursor in the synthesis of Active Pharmaceutical Ingredients (APIs) makes the quality and reliability of its supply a critical, yet often overlooked, aspect of the research and development pipeline.[4]

| Property | Value |

| IUPAC Name | 4-(Ethanesulfonyl)piperidine hydrochloride |

| CAS Number | 1147107-63-8 |

| Molecular Formula | C₇H₁₆ClNO₂S |

| Molecular Weight | 213.72 g/mol |

| Canonical SMILES | CCS(=O)(=O)C1CCNCC1.Cl[5] |

| InChI Key | JMYXSHLCNUBQQY-UHFFFAOYSA-N[5] |

The Imperative of Quality: Why Supplier Scrutiny is Non-Negotiable

In early-stage research, the temptation to procure chemicals based solely on price and availability is high. However, this approach introduces significant risks that can jeopardize months or even years of work. The global market for pharmaceutical-grade piperidine derivatives is growing, but with this growth comes variability in quality and regulatory adherence.[6]

The "As-Is" Caveat: A critical point to understand is that many suppliers, particularly those catering to early discovery research, provide compounds with explicit disclaimers. For instance, a major supplier notes that for certain unique chemicals, they do not collect analytical data and the buyer assumes full responsibility for confirming identity and purity. The product is sold "AS-IS," with no warranty of merchantability or fitness for a particular purpose. This shifts the entire burden of quality control onto the end-user.

Consequences of Impurities:

-

Altered Biological Activity: Uncharacterized impurities can exhibit their own biological effects, leading to false positives or negatives in screening assays.

-

Failed Synthetic Reactions: Residual catalysts, reagents, or side-products from the supplier's synthesis can inhibit or divert subsequent chemical transformations.

-

Poor Reproducibility: A new batch of the same starting material with a different impurity profile can cause a previously successful experiment to fail, leading to significant delays and resource expenditure.

A robust quality management system, which includes stringent vendor qualification, is a hallmark of good manufacturing practices (cGMP) and a critical principle to adopt even at the earliest research stages.[7]

A Framework for Procurement and Qualification

A systematic approach is required to ensure the procurement of high-quality 4-(Ethanesulfonyl)piperidine hydrochloride. The following workflow is designed to be a self-validating system, ensuring that quality is assessed at multiple stages.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. nbinno.com [nbinno.com]

- 5. PubChemLite - 4-(ethanesulfonyl)piperidine hydrochloride (C7H15NO2S) [pubchemlite.lcsb.uni.lu]

- 6. Pharmaceutical Grade Piperidine Derivative Market Report: Trends, Forecast and Competitive Analysis to 2031 [researchandmarkets.com]

- 7. vasudhapharma.com [vasudhapharma.com]

An In-depth Technical Guide to the Solubility of 4-(Ethanesulfonyl)piperidine Hydrochloride in Organic Solvents

Executive Summary: Framing the Solubility Challenge

In the landscape of pharmaceutical development, 4-(Ethanesulfonyl)piperidine hydrochloride (CAS: 1147107-63-8) presents as a key building block and intermediate. The successful transition of such a molecule from discovery to a viable drug product is fundamentally dependent on a thorough understanding of its physicochemical properties, chief among them being solubility. The hydrochloride salt form dictates a unique solubility profile that is critical for process chemistry, formulation development, and toxicological studies.

This guide moves beyond a simple data sheet to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-(Ethanesulfonyl)piperidine hydrochloride in a relevant spectrum of organic solvents. As specific quantitative solubility data for this compound is not widely published, we will equip the research scientist with the foundational theory, predictive logic, and a robust experimental protocol to generate this critical data in-house.

Theoretical Framework: Deconstructing the Molecule and its Interactions

To predict how 4-(Ethanesulfonyl)piperidine hydrochloride will behave in different solvents, we must first analyze its structure and the resulting intermolecular forces. The solubility of a solute in a solvent is a function of the balance between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Molecular Structure Analysis

The structure of 4-(Ethanesulfonyl)piperidine hydrochloride can be dissected into three key functional domains:

-

The Piperidinium Cation: The piperidine ring is protonated by hydrochloric acid, forming a positively charged piperidinium ion. This ionic character is the most dominant feature influencing solubility. It creates a strong potential for ion-dipole interactions with polar solvent molecules.

-

The Ethanesulfonyl Group (-SO₂CH₂CH₃): This is a highly polar, aprotic group. The sulfur-oxygen bonds are strongly polarized, making this part of the molecule an effective hydrogen bond acceptor.

-

The Alkyl Moieties (Ethyl and Piperidine CH₂ groups): These nonpolar hydrocarbon portions of the molecule contribute to hydrophobic character, which will have a minor influence, primarily in solvents of very low polarity.

The Decisive Role of the Hydrochloride Salt

The presence of the hydrochloride salt transforms the molecule from a moderately polar organic base into an ionic salt. This has profound implications for its solubility profile[1][2]:

-

Crystal Lattice Energy: Ionic compounds form a highly ordered crystal lattice with strong electrostatic interactions (ion-ion forces). A significant amount of energy is required to overcome this lattice energy.

-

Solvation: For dissolution to occur, the solvent molecules must effectively surround and stabilize the individual piperidinium cation and the chloride anion. This process, known as solvation, is most efficient in highly polar solvents that can form strong ion-dipole interactions.

The general rule of "like dissolves like" is paramount here. An ionic salt will preferentially dissolve in polar solvents. Its solubility in nonpolar organic solvents is expected to be negligible.

Key Solvent Properties Governing Solubility

The choice of solvent is the primary variable in any solubility study. The following solvent properties are critical predictors of solubility for an ionic compound like 4-(Ethanesulfonyl)piperidine hydrochloride:

-

Polarity and Dielectric Constant: Highly polar solvents with a high dielectric constant are effective at shielding the electrostatic attraction between the cation and anion, facilitating their separation and dissolution.

-

Hydrogen Bonding Capability:

-

Hydrogen Bond Donors (HBD): Solvents like alcohols (methanol, ethanol) can donate a hydrogen bond to the chloride anion and the oxygen atoms of the sulfonyl group.

-

Hydrogen Bond Acceptors (HBA): Aprotic polar solvents like DMSO and DMF are excellent hydrogen bond acceptors and can interact favorably with the proton on the piperidinium nitrogen.

-

-

Common Ion Effect: When attempting to dissolve a hydrochloride salt in a solvent system that already contains chloride ions, the solubility can be suppressed. While less common in pure organic solvents, this is a critical consideration in mixed aqueous-organic or buffered systems[1].

Predicted Solubility Profile: A Qualitative Assessment

Based on the theoretical principles outlined above, we can predict a qualitative solubility ranking for 4-(Ethanesulfonyl)piperidine hydrochloride across various classes of organic solvents. This prediction serves as a hypothesis to be validated by the experimental protocol in the subsequent section.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | These solvents are highly polar and are excellent hydrogen bond donors and acceptors. They can effectively solvate both the piperidinium cation and the chloride anion. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., Methanol > Ethanol > Isopropanol). |

| Polar Aprotic | DMSO, DMF | High to Moderate | These solvents have high dielectric constants and are excellent hydrogen bond acceptors, allowing for strong solvation of the piperidinium cation. While they don't donate hydrogen bonds to the chloride anion as effectively as protic solvents, their high polarity often compensates. |

| Ketones | Acetone | Low to Moderate | Acetone is polar but less so than alcohols or DMSO. It can act as a hydrogen bond acceptor but lacks HBD capability, resulting in less effective solvation of the chloride anion. |

| Esters | Ethyl Acetate | Very Low | Ethyl acetate has moderate polarity but is a weaker hydrogen bond acceptor and offers no HBD capability. It is generally not effective at dissolving ionic salts. |

| Chlorinated | Dichloromethane (DCM) | Very Low to Insoluble | While capable of some dipole-dipole interactions, DCM's polarity is insufficient to overcome the crystal lattice energy of the salt. |

| Ethers | Tetrahydrofuran (THF) | Very Low to Insoluble | Similar to ethyl acetate and DCM, THF lacks the polarity and hydrogen bonding strength required for effective solvation of ionic species. |

| Nonpolar | Toluene, Hexane | Insoluble | These solvents lack any significant polarity and cannot form the necessary ion-dipole interactions to dissolve an ionic salt. |

Experimental Protocol: The Saturated Shake-Flask Method for Thermodynamic Solubility

To generate definitive, quantitative data, the equilibrium or thermodynamic solubility must be determined. The "gold standard" for this measurement is the Saturation Shake-Flask Method . This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible value.

Principle of the Method

An excess of the solid compound is suspended in the solvent of choice. The mixture is agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solid in the liquid phase to reach a maximum and unchanging value (equilibrium). After separating the solid and liquid phases, the concentration of the compound in the clear supernatant is measured, which represents the thermodynamic solubility.

Step-by-Step Experimental Workflow

-

Preparation:

-

Accurately weigh approximately 10-20 mg of 4-(Ethanesulfonyl)piperidine hydrochloride into a series of 4 mL glass vials. Causality: Using a significant excess of solid ensures that the solution becomes saturated and that some solid remains at equilibrium, which is a requirement of the method.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

-

Include a small magnetic stir bar in each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a multi-position stirring plate or in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the suspensions vigorously for a minimum of 24 to 48 hours. Causality: A prolonged equilibration time is crucial to ensure that the system has truly reached thermodynamic equilibrium. For some poorly soluble compounds or viscous solvents, 72 hours may be necessary. Preliminary time-point studies can establish the minimum required time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean HPLC vial. Causality: Filtration is a critical self-validating step. It removes any microscopic, undissolved particulates that would otherwise lead to an overestimation of solubility. The sample should be diluted immediately post-filtration if there is a risk of precipitation at room temperature.

-

-

Quantification:

-

Prepare a series of calibration standards of 4-(Ethanesulfonyl)piperidine hydrochloride of known concentrations in a suitable solvent (e.g., methanol or the mobile phase).

-

Analyze the filtered samples and calibration standards using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or CAD). Trustworthiness: HPLC is the preferred analytical technique as it provides both quantification and a purity check, ensuring that the measured peak corresponds to the intact compound and not a degradant.

-

Calculate the concentration of the compound in the sample by comparing its peak area to the calibration curve. This concentration is the thermodynamic solubility.

-

Workflow Visualization

Data Interpretation and Guiding Principles

The data generated from the shake-flask experiment provides a quantitative basis for all subsequent development activities.

Relationship Between Molecular and Solvent Properties

The experimental results should validate the theoretical predictions. A clear relationship will emerge where the ionic nature of the solute dictates high solubility in polar solvents capable of strong ion-dipole and hydrogen bonding interactions.

Safety and Handling Precautions

Based on available safety data, 4-(Ethanesulfonyl)piperidine hydrochloride is classified as a solid that causes serious eye irritation[3][4].

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles when handling the solid compound and its solutions.

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash thoroughly with soap and water.

-

Solvent Safety: Adhere to all standard laboratory safety protocols for the handling and disposal of the organic solvents used in the study.

Conclusion

References

-

An, H., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 269. Available at: [Link]

-

Gupta, V. K., & Rohilla, S. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68. Available at: [Link]

- Zaitseva, L. V., et al. (2005). Influence of Properties of Nonaqueous Solvents on the Solubility of NH₄Cl and Thermodynamics of Its Solution. Russian Journal of General Chemistry, 75, 1535–1539.

-

PubChem. (n.d.). 4-(ethanesulfonyl)piperidine hydrochloride. Retrieved January 5, 2026, from [Link]

- Aladdin Chemistry Co., Ltd. (n.d.). 4-(Ethanesulfonyl)piperidine hydrochloride.

-

Solubility of Things. (n.d.). Piperidine. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 4-Ethylpiperidine hydrochloride. Retrieved January 5, 2026, from [Link]

- Fluorochem. (2024). Safety Data Sheet: 4-(Ethanesulfonyl)piperidine hydrochloride.

-

Ojala, S., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical oral suspension. International Journal of Pharmaceutics, 607, 121013. Available at: [Link]

-

Sane, R. T., et al. (2004). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. AAPS PharmSciTech, 5(3), 58. Available at: [Link]

- Sigma-Aldrich. (n.d.). Search Results for 4-(ethylsulfonyl)piperidine hydrochloride. Retrieved January 5, 2026, from the Sigma-Aldrich technical documents portal.

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved January 5, 2026, from [Link]

Sources

The Nucleophilic Character of 4-(Ethanesulfonyl)piperidine: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of clinically approved drugs and bioactive molecules.[1] Its saturated heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to modulate pharmacological properties.[2] Among the myriad of substituted piperidines, 4-(Ethanesulfonyl)piperidine has emerged as a particularly valuable building block. The presence of the electron-withdrawing ethanesulfonyl group at the 4-position significantly influences the electronic properties and, consequently, the reactivity of the piperidine nitrogen. This guide provides an in-depth analysis of the factors governing the nucleophilicity of the piperidine nitrogen in 4-(Ethanesulfonyl)piperidine, offering field-proven insights and detailed protocols for its synthetic manipulation.

The Impact of the 4-Ethanesulfonyl Group on Nitrogen Reactivity

The reactivity of the secondary amine in the piperidine ring is a delicate balance of its basicity (pKa) and steric accessibility. The introduction of the ethanesulfonyl group at the C4 position primarily exerts an electronic effect on the distal nitrogen atom.

Electronic Effects and Basicity

The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the potential for delocalization of the nitrogen lone pair through the sigma framework of the ring. This inductive effect reduces the electron density on the piperidine nitrogen, thereby decreasing its basicity compared to unsubstituted piperidine.

Steric Considerations

The ethanesulfonyl group at the 4-position is sterically demanding. However, due to the chair conformation of the piperidine ring, this group is positioned away from the nitrogen atom at the 1-position. Therefore, the steric hindrance at the nitrogen is not significantly increased compared to unsubstituted piperidine, and the approach of electrophiles to the nitrogen lone pair is largely unimpeded.

Synthetic Transformations of the Piperidine Nitrogen

The piperidine nitrogen of 4-(Ethanesulfonyl)piperidine, despite its reduced basicity, remains a competent nucleophile and can participate in a variety of important synthetic transformations, including N-alkylation, N-acylation, and reductive amination.

N-Alkylation

The introduction of alkyl groups onto the piperidine nitrogen is a common strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and receptor affinity.

Direct N-alkylation of 4-(Ethanesulfonyl)piperidine with alkyl halides proceeds via an SN2 mechanism. Due to the reduced nucleophilicity of the nitrogen, harsher reaction conditions (e.g., higher temperatures, more reactive alkylating agents like iodides or triflates) may be required compared to the alkylation of unsubstituted piperidine.[5] A common challenge in N-alkylation of secondary amines is over-alkylation to form a quaternary ammonium salt. This can be mitigated by using the amine as the limiting reagent or by slow addition of the alkylating agent.[5]

The starting material is often the hydrochloride salt of 4-(Ethanesulfonyl)piperidine, which requires deprotonation with a suitable base to liberate the free amine before it can react.[6] The choice of base is critical; it must be strong enough to deprotonate the piperidinium ion (pKa ~8.5-9.5) but should not interfere with the alkylating agent or the product. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as diisopropylethylamine (DIPEA).

Experimental Protocol: N-Benzylation of 4-(Ethanesulfonyl)piperidine

This protocol describes a general procedure for the N-benzylation of 4-(Ethanesulfonyl)piperidine, a common transformation in the synthesis of pharmaceutical intermediates.[7]

Materials:

-

4-(Ethanesulfonyl)piperidine hydrochloride

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-(Ethanesulfonyl)piperidine hydrochloride (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes to ensure complete deprotonation of the amine.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

-

Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude N-benzyl-4-(ethanesulfonyl)piperidine.

-

Purify the product by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Acetonitrile is chosen as the solvent due to its polar aprotic nature, which facilitates SN2 reactions.

-

Potassium carbonate serves as a cost-effective and sufficiently strong base to deprotonate the piperidinium salt and neutralize the HBr generated during the reaction. Using an excess ensures the reaction goes to completion.

-

Heating is employed to overcome the reduced nucleophilicity of the piperidine nitrogen.

-

The aqueous workup removes any remaining inorganic salts and acidic byproducts.

N-Acylation

N-acylation is another fundamental transformation, leading to the formation of amides. This is often used to introduce specific pharmacophores or to modulate the electronic properties of the piperidine nitrogen.

The N-acylation of 4-(Ethanesulfonyl)piperidine with acyl chlorides or anhydrides is generally a facile reaction.[8] The high reactivity of these acylating agents compensates for the reduced nucleophilicity of the amine. A base, typically a tertiary amine like triethylamine (TEA) or DIPEA, is required to neutralize the HCl or carboxylic acid byproduct.[7]

Experimental Protocol: N-Acetylation of 4-(Ethanesulfonyl)piperidine

This protocol provides a general method for the N-acetylation of 4-(Ethanesulfonyl)piperidine.[9]

Materials:

-

4-(Ethanesulfonyl)piperidine hydrochloride

-

Acetyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 4-(Ethanesulfonyl)piperidine hydrochloride (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (2.2 eq) and stir the mixture at room temperature for 15 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-4-(ethanesulfonyl)piperidine.

-

Purify by flash chromatography or recrystallization if necessary.

Causality Behind Experimental Choices:

-

Dichloromethane is a common solvent for acylation reactions due to its inertness and ability to dissolve a wide range of organic compounds.

-

Triethylamine acts as a base to deprotonate the starting hydrochloride salt and to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

The reaction is performed at 0 °C initially to control the exothermic reaction between the amine and the highly reactive acetyl chloride.

Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is a preferred method for N-alkylation when the corresponding aldehyde or ketone is readily available.[1][10]